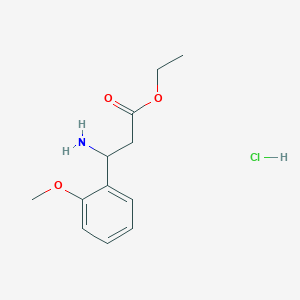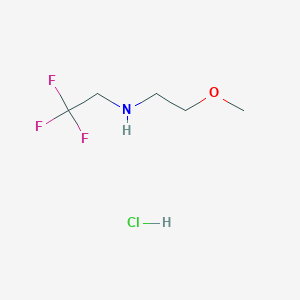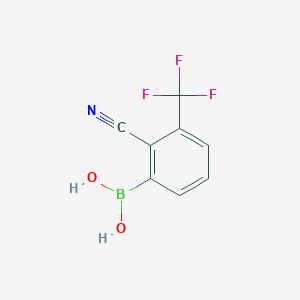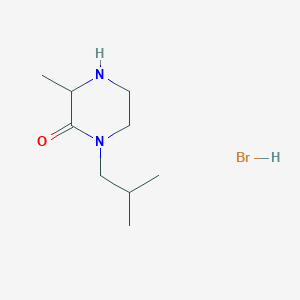
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Übersicht
Beschreibung
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, commonly referred to as PTEA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of aminopropane, a three-carbon chain composed of two methyl groups and a terminal amino group. PTEA-HCl is a colorless, crystalline solid with a molecular weight of 255.2 g/mol. It is soluble in water, ethanol, and other organic solvents. The compound is used as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a starting material for the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride: is used in the synthesis of various indole derivatives. Indoles are a critical scaffold in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. The compound can act as an intermediate in creating indole structures that have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Development of Antiviral Agents
The compound has potential applications in the development of antiviral agents. By incorporating it into molecular frameworks, researchers can create novel molecules that may exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Creation of Anticancer Compounds
Cancer research can benefit from the use of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride in the design of anticancer compounds. Its incorporation into new chemical entities could lead to the discovery of compounds with significant activity against different cancer cell lines .
Anti-HIV Drug Design
This compound can be utilized in the design of anti-HIV drugs. By modifying its structure and combining it with other pharmacophores, it’s possible to synthesize compounds that could potentially inhibit the HIV virus, contributing to the fight against AIDS .
Molecular Docking Studies
In computational chemistry, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride can be used in molecular docking studies. These studies help predict the orientation of a compound when it binds to a target protein, which is crucial for drug design and discovery .
Polymerization Initiator
The compound finds application in polymer science as an initiator for atom transfer radical polymerization (ATRP). This process is used to create polymers with well-defined structures and properties, which are important in materials science .
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-2-3-9-4-5(6,7)8;/h2,9H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAKDPCHHFUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)


